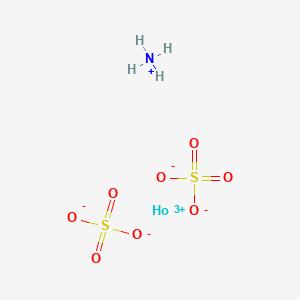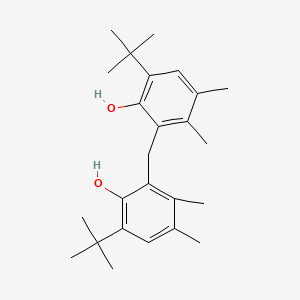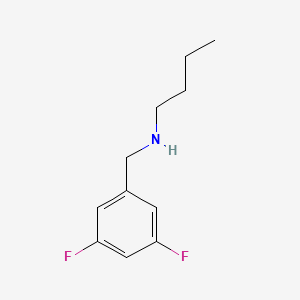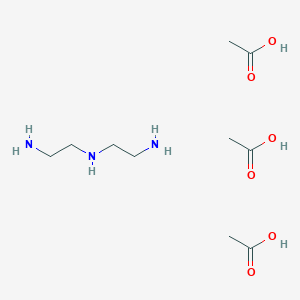
Ammonium holmium(3+) disulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium holmium(3+) disulphate: is a chemical compound with the molecular formula H₄HoNO₈S₂ It is a rare earth metal compound that contains holmium, a lanthanide element
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium holmium(3+) disulphate can be synthesized through a reaction involving holmium oxide (Ho₂O₃) and ammonium sulfate ((NH₄)₂SO₄) in an aqueous medium. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
Ho2O3+2(NH4)2SO4+H2SO4→2(NH4)Ho(SO4)2+3H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration, and pH, to achieve high purity and yield. The compound is typically crystallized from the reaction mixture and purified through recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium holmium(3+) disulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds of holmium.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The sulfate ions in the compound can be substituted with other anions under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reactions with other sulfate salts or acids can lead to substitution of sulfate ions.
Major Products:
Oxidation: Higher oxidation state holmium compounds.
Reduction: Lower oxidation state holmium compounds.
Substitution: Compounds with different anions replacing sulfate ions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ammonium holmium(3+) disulphate is used in the synthesis of other holmium compounds and as a precursor in various chemical reactions. Its unique properties make it valuable in studying the behavior of rare earth elements.
Biology: In biological research, this compound is used to study the effects of rare earth elements on biological systems. It can be used in experiments to understand the interaction of holmium with biological molecules.
Medicine: Holmium compounds, including this compound, are explored for their potential use in medical imaging and as therapeutic agents. Holmium’s unique magnetic properties make it suitable for certain types of imaging techniques.
Industry: In the industrial sector, this compound is used in the production of specialized materials, including catalysts and phosphors. Its unique properties are leveraged to enhance the performance of these materials.
Wirkmechanismus
The mechanism of action of ammonium holmium(3+) disulphate involves its interaction with various molecular targets. Holmium ions can interact with biological molecules, including proteins and nucleic acids, potentially affecting their structure and function. The compound’s effects are mediated through its ability to form complexes with these molecules, altering their activity and stability.
Vergleich Mit ähnlichen Verbindungen
- Ammonium erbium(3+) disulphate
- Ammonium dysprosium(3+) disulphate
- Ammonium terbium(3+) disulphate
Comparison: Ammonium holmium(3+) disulphate is unique due to the specific properties of holmium, such as its magnetic and optical characteristics. Compared to similar compounds containing other lanthanides, this compound may exhibit different reactivity and applications. For example, holmium’s magnetic properties make it particularly useful in certain imaging techniques, whereas other lanthanides may not offer the same advantages.
Eigenschaften
CAS-Nummer |
97375-23-0 |
|---|---|
Molekularformel |
H4HoNO8S2 |
Molekulargewicht |
375.10 g/mol |
IUPAC-Name |
azanium;holmium(3+);disulfate |
InChI |
InChI=1S/Ho.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 |
InChI-Schlüssel |
MGASNGITCBLJDL-UHFFFAOYSA-K |
Kanonische SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-Benzoylphenyl)methyl]pyridinium bromide](/img/structure/B12655126.png)


![O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate](/img/structure/B12655136.png)




![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)

